1-(3-Cyclopentylpropyl)piperazine
Overview
Description
1-(3-Cyclopentylpropyl)piperazine is a chemical compound with the molecular formula C₁₂H₂₄N₂ and a molecular weight of 196.33 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Biochemical Analysis
Biochemical Properties
1-(3-Cyclopentylpropyl)piperazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine, thereby affecting neurotransmission . Additionally, it has shown interactions with gamma-aminobutyric acid (GABA) neurotransmitters, influencing neural signaling pathways . These interactions highlight the compound’s potential in modulating biochemical pathways related to neural function.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It has been studied for its cytotoxic effects on cancer cells, where it induces apoptosis through the mitochondrial signaling pathway . This compound influences cell signaling pathways, gene expression, and cellular metabolism by upregulating apoptotic markers such as cleaved caspase-3, cytochrome c, and Bax . These effects demonstrate its potential as an anticancer agent by promoting programmed cell death in malignant cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It acts as a reversible inhibitor of acetylcholinesterase, thereby disrupting the breakdown of acetylcholine and enhancing cholinergic signaling . Additionally, it has been shown to bind to GABA receptors, modulating inhibitory neurotransmission . These interactions at the molecular level contribute to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it maintains its stability under ambient conditions, with a predicted boiling point of approximately 276.2°C . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained cytotoxic effects on cancer cells, indicating its potential for prolonged therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been well-tolerated, with minimal adverse effects . At higher doses, it can cause neurotoxic symptoms such as salivation, vomiting, diarrhea, and convulsions . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to inhibit the metabolism of succinic acid in parasitic worms, affecting their energy management . This interaction with metabolic pathways underscores its potential in modulating biochemical processes related to energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. Its predicted density of approximately 0.9 g/mL and refractive index of 1.48 suggest its physicochemical properties that influence its cellular localization . These properties play a crucial role in its accumulation and distribution within biological systems.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It has been observed to localize within specific cellular compartments, affecting its activity and function. The compound’s interactions with nuclear and cytoplasmic proteins suggest its involvement in various cellular processes, including gene expression and signal transduction .
Preparation Methods
The synthesis of 1-(3-Cyclopentylpropyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed . Industrial production methods often utilize batch or flow reactors, with microwave acceleration being a recent advancement to enhance efficiency .
Chemical Reactions Analysis
1-(3-Cyclopentylpropyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
Cyclization: The compound can form cyclic structures through intramolecular reactions, often facilitated by catalysts or specific reaction conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(3-Cyclopentylpropyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 1-(3-Cyclopentylpropyl)piperazine involves its interaction with specific molecular targets. In biological systems, piperazine derivatives often act as agonists or antagonists of neurotransmitter receptors, such as GABA receptors . This interaction can modulate the activity of these receptors, leading to various physiological effects. The compound may also influence other molecular pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
1-(3-Cyclopentylpropyl)piperazine can be compared with other piperazine derivatives, such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Employed for chronic angina management.
Aripiprazole: An antipsychotic medication.
Quetiapine: Used to treat schizophrenia and bipolar disorder
What sets this compound apart is its unique cyclopentylpropyl group, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(3-cyclopentylpropyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-2-5-12(4-1)6-3-9-14-10-7-13-8-11-14/h12-13H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNHQGIPGGJAAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374121 | |
Record name | 1-(3-cyclopentylpropyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827614-49-3 | |
Record name | 1-(3-cyclopentylpropyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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